5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24ClN5OS and its molecular weight is 453.99. The purity is usually 95%.
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Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole and triazole ring system, which are known to contribute to various biological activities. The piperazine moiety is also significant for enhancing pharmacological effects. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H24ClN5OS |
Molecular Weight | 431.97 g/mol |
CAS Number | Not specified |
SMILES | Clc1ccc(cc1)C(N2CCN(Cc3cccc(CN4CCN(CC4)C(c5ccccc5)c6ccc(Cl)cc6)c3)CC2)c7ccccc7 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives containing piperazine rings exhibit significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound induces cell cycle arrest and apoptosis through the modulation of key proteins involved in cell survival pathways, such as the Bax/Bcl-2 ratio and caspase activation .
- Targeting Metabolic Pathways : The thiazole and triazole moieties enable the compound to target multiple metabolic pathways in cancer cells, enhancing its efficacy as an anticancer agent. The sulfur atom in the thiazole ring improves lipid solubility, facilitating better membrane permeability .
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings from various studies:
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 10.10 | Induces cell cycle arrest at G2/M phase |
HepG2 | 9.6 | Inhibits MMP2 and VEGFA expression |
Vero Cells | >50 | Selective toxicity towards cancer cells |
These findings indicate that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.
Case Studies and Research Findings
Recent studies have explored the potential applications of this compound in treating various cancers:
- Breast Cancer (MCF-7) : A study highlighted that modifications to the piperazine moiety significantly increased the antiproliferative activity against MCF-7 cells. For instance, substituting phenyl with a furoyl group enhanced activity from an IC50 of 10.10 µg/mL to 5.36 µg/mL .
- Hepatocellular Carcinoma (HepG2) : The compound demonstrated potent growth inhibitory activity with an IC50 value indicating strong efficacy in inhibiting cell proliferation .
- Safety Profile : Preliminary safety assessments indicated that at concentrations up to 10 µM, the compound did not exhibit hepatotoxic effects in HepG2 cells. However, higher concentrations resulted in significant cytotoxicity .
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-7-4-3-5-8-16)28-13-11-27(12-14-28)18-10-6-9-17(24)15-18/h3-10,15,20,30H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXUJBXWQXSTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.